3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide
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Overview
Description
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide is an organic compound that features a furan ring substituted with a chlorophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the furan ring reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with 2-isopropylaniline to form the propanamide group. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
3-(5-(4-Methylphenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions. The specific combination of functional groups in this compound can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
853311-63-4 |
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Molecular Formula |
C22H22ClNO2 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C22H22ClNO2/c1-15(2)19-5-3-4-6-20(19)24-22(25)14-12-18-11-13-21(26-18)16-7-9-17(23)10-8-16/h3-11,13,15H,12,14H2,1-2H3,(H,24,25) |
InChI Key |
NMKWHPUFKDWMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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